(S)-2-Amino-N-(3-chloro-benzyl)-propionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJJKZWLFERDF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Amino N 3 Chloro Benzyl Propionamide
Stereoselective Synthesis Approaches
The primary challenge in synthesizing (S)-2-Amino-N-(3-chloro-benzyl)-propionamide is the precise control of the stereocenter at the alpha-carbon of the propionamide (B166681) backbone. Several stereoselective strategies can be employed to achieve this, each with distinct advantages.
Chiral Pool Strategy Leveraging Pre-existing Chirality
The chiral pool strategy is a highly effective approach that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of the target molecule, (S)-Alanine is the logical and most direct precursor. nih.govnih.gov This method capitalizes on the pre-existing stereocenter of the amino acid, thereby avoiding the need for a complex asymmetric induction step.
The synthesis begins with the N-protection of (S)-Alanine, for instance, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. This protected amino acid is then activated to facilitate amide bond formation. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, PyBOP), can be used to couple the activated (S)-Alanine derivative with 3-chlorobenzylamine. jpt.com The final step involves the deprotection of the amino group to yield the desired this compound. The key advantage of this route is the reliable transfer of chirality from the starting material to the final product.
Table 1: Representative Chiral Pool Synthesis Pathway
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Protection | (S)-Alanine, Benzyl (B1604629) Chloroformate | Base (e.g., NaHCO₃) | N-Cbz-(S)-Alanine |
| 2. Coupling | N-Cbz-(S)-Alanine, 3-Chlorobenzylamine | Coupling Agent (e.g., HATU, DIPEA) | N-Cbz-(S)-2-Amino-N-(3-chloro-benzyl)-propionamide |
Enantioselective Catalysis for Asymmetric Induction
Enantioselective catalysis offers a more atom-economical approach by creating the desired stereocenter from a prochiral substrate using a chiral catalyst. One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor.
In this approach, a suitable prochiral enamide is synthesized, which is then hydrogenated in the presence of a chiral transition-metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond, leading to the formation of one enantiomer in excess. While highly efficient, the development of a suitable catalyst and optimization of reaction conditions to achieve high enantiomeric excess (ee) are critical. thieme.dersc.org
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a well-established class of chiral auxiliaries for controlling the stereochemistry of α-alkylation reactions. researchgate.netsantiago-lab.comresearchgate.net
The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyl oxazolidinone is then deprotonated to form a chiral enolate. This enolate reacts with an electrophilic aminating agent (e.g., a diazo compound followed by reduction, or an electrophilic azide (B81097) source) in a highly diastereoselective manner due to the steric influence of the auxiliary. The final steps involve the cleavage of the auxiliary and coupling with 3-chlorobenzylamine. The predictability and high diastereoselectivities often achieved make this a robust method for asymmetric synthesis. harvard.eduwilliams.edu
Table 2: Diastereoselectivity in Evans Auxiliary-based Alkylation (Illustrative)
| Alkylating Agent | Diastereomeric Ratio (d.r.) |
|---|---|
| Benzyl bromide | >98:2 |
| Allyl iodide | >98:2 |
| Methyl iodide | >95:5 |
Note: Data is representative of typical results for this methodology on similar substrates.
Kinetic and Dynamic Kinetic Resolution Techniques
Resolution techniques are employed to separate a racemic mixture of the target compound or a precursor. In a classic kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer. rsc.org The major drawback is a maximum theoretical yield of 50% for a single enantiomer.
Enzymes, such as lipases or acylases, are particularly effective for the kinetic resolution of amino acid derivatives. researchgate.netharvard.edu For example, a racemic mixture of N-acetyl-2-amino-N-(3-chloro-benzyl)-propionamide could be subjected to an L-specific acylase. The enzyme would selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer untouched. The resulting free amine and the unreacted amide can then be separated.
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. acs.orgnih.govnih.gov In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that all of the starting material is converted into the desired single enantiomeric product. rsc.orgmdpi.com For instance, an amino acid amide racemase could be used in conjunction with a D-specific aminopeptidase (B13392206) to convert a racemic mixture of alaninamide into D-alanine with a theoretical yield of 100%. nih.govnih.gov
Optimization of Reaction Conditions for Yield and Purity
Modern peptide coupling reagents are designed to be highly efficient and minimize racemization. jpt.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide high yields and fast reaction times. The choice of base, such as N,N-diisopropylethylamine (DIPEA), is also crucial to neutralize acids formed during the reaction without causing unwanted side reactions.
Solvents play a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used to ensure the solubility of all reactants. unifi.it However, temperature control is vital, as elevated temperatures can increase the rate of racemization. Running the coupling reaction at room temperature or below is often optimal.
Table 3: Optimization of a Representative Coupling Reaction
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/HOBt | NMM | DCM | 0 to 25 | 85 | 95 |
| HBTU | DIPEA | DMF | 25 | 92 | 97 |
| HATU | DIPEA | DMF | 25 | 95 | >98 |
Note: This data is illustrative for typical peptide coupling optimizations.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves minimizing waste, using less hazardous solvents, and improving energy efficiency.
A key metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. acs.orgrsc.orgwalisongo.ac.id A lower PMI indicates a more sustainable process. Strategies to lower PMI include using catalytic rather than stoichiometric reagents and reducing the volume of solvents used in reactions and purifications.
The choice of solvent is a major focus in green chemistry. rsc.org Traditional solvents like DMF and dichloromethane (B109758) (DCM) are effective but pose health and environmental risks. rsc.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene as viable replacements for amide bond formation. rsc.orgbohrium.comnih.gov In some cases, enzymatic reactions in aqueous media can eliminate the need for organic solvents altogether. acs.org
Table 4: Comparison of Solvents for Amide Synthesis
| Solvent | Classification | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Halogenated | Effective, but a suspected carcinogen and environmental pollutant. |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Widely used, excellent solvating power, but a reproductive toxin. rsc.org |
| Acetonitrile | Dipolar Aprotic | Less toxic than DMF/DCM, but derived from fossil fuels. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Bio-derived alternative, lower toxicity, higher boiling point than THF. bohrium.com |
By integrating stereoselective methods with optimized reaction conditions and a commitment to green chemistry principles, the synthesis of this compound can be achieved in a manner that is not only efficient and precise but also environmentally responsible.
Analytical Techniques for Stereochemical and Chemical Purity Assessment
The rigorous assessment of stereochemical and chemical purity is paramount in the synthesis of enantiomerically pure compounds such as this compound. A suite of advanced analytical techniques is employed to confirm the enantiomeric excess (e.e.) and to identify and quantify any impurities. These methods include high-performance liquid chromatography (HPLC) on chiral stationary phases, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. mdpi.comnih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of racemates, including amino acid amide derivatives. researchgate.netnih.govmdpi.com
The choice of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol, is critical for achieving optimal separation. researchgate.net The concentration of the alcohol modifier and the column temperature are key parameters that are fine-tuned to maximize resolution. researchgate.net For many amino acid amide derivatives, cellulose-based columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power. mdpi.comresearchgate.net
Table 1: Representative Chiral HPLC Conditions for Amino Amide Derivatives This table presents typical conditions for the enantiomeric separation of compounds structurally analogous to this compound, as specific data for the target compound is not available.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
|---|---|---|---|---|---|
| Chiralcel OD-H | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 25 | UV (254 nm) | researchgate.net |
| Chiralpak AD-H | n-Hexane/2-Propanol (80:20, v/v) | 0.8 | 30 | UV (230 nm) | researchgate.net |
| Lux® Amylose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 25 | UV (254 nm) | nih.gov |
The validation of a chiral HPLC method ensures its accuracy and precision. Intra- and inter-day assays are performed to confirm the method's reliability for determining enantiomeric purity. yakhak.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for stereochemical assessment. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. acs.orgresearchgate.net
Using Chiral Derivatizing Agents (CDAs): The chiral amine analyte is reacted with a CDA to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have distinct chemical and physical properties, leading to different chemical shifts (Δδ) in their NMR spectra. acs.org The enantiomeric excess can be accurately determined by integrating the signals corresponding to each diastereomer. researchgate.net
¹H NMR: Protons close to the newly formed stereocenter in the diastereomers will experience different chemical environments, leading to separate signals. acs.org
¹⁹F and ³¹P NMR: The use of CDAs containing fluorine or phosphorus atoms can be advantageous due to the high sensitivity and wide chemical shift range of these nuclei, often resulting in baseline-separated signals for the diastereomers. researchgate.netacs.orgrsc.org For instance, chiral phosphorus reagents derived from optically pure BINOL can be highly effective for determining the enantiomeric excess of chiral amines. researchgate.net
Table 2: Examples of Chiral Derivatizing Agents (CDAs) for NMR Analysis of Amines
Using Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction is sufficient to induce chemical shift non-equivalence in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.org BINOL derivatives are also effective as CSAs for the enantiopurity determination of amines. rsc.org This method is often simpler as it involves directly mixing the analyte and the CSA in an NMR tube. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight and elemental composition of the synthesized compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
When subjected to techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner. The fragmentation of amides often involves the cleavage of the amide bond (N-CO). nih.govrsc.org For N-benzyl amides, a common fragmentation pathway is the formation of a benzyl cation or a tropylium (B1234903) ion. core.ac.uknih.govresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is based on general fragmentation patterns of structurally related compounds.
| Fragment Ion | Structure | m/z (for ³⁵Cl) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₈ClN₂O⁺ | 269.11 | Protonated molecule | nih.gov |
| [C₇H₆Cl]⁺ | 3-chlorobenzyl cation | 125.02 | Cleavage of the N-CH₂ bond | core.ac.ukresearchgate.net |
| [C₄H₁₀NO]⁺ | 2-aminopropionamide fragment | 102.07 | Cleavage of the N-CH₂ bond | nih.govrsc.org |
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.
Elucidation of Structure Activity Relationships Sar for S 2 Amino N 3 Chloro Benzyl Propionamide and Its Analogs
Stereochemical Determinants of Biological Activity
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as biomolecules like proteins and enzymes are themselves chiral. nih.gov This leads to stereoselective interactions, where one enantiomer of a chiral drug fits much better into a binding site than its mirror image.
Comparative Analysis of Enantiomeric Forms: (S)- vs. (R)-Configurations
The configuration of the chiral center at the C2 position of the propionamide (B166681) core is a crucial factor for biological activity. In analogous series of N-benzyl-propanamide derivatives, a significant difference in potency is often observed between the (S) and (R) enantiomers. For instance, in a series of 2-phenylpropanamides investigated as TRPV1 antagonists, the (S)-isomer consistently demonstrated markedly superior activity, indicating a strong stereospecific preference at the receptor binding site. nih.gov
This preference suggests that the specific three-dimensional arrangement of the substituents around the chiral carbon—the amino group, the methyl group, and the carbonyl function—is essential for optimal interaction with the target. The (S)-configuration likely positions these groups in a spatially favorable orientation for binding, whereas the (R)-configuration results in a less complementary, and therefore less active, conformation.
| Compound | Configuration | Relative Potency |
|---|---|---|
| 2-Amino-N-(3-chloro-benzyl)-propionamide | (S) | High |
| 2-Amino-N-(3-chloro-benzyl)-propionamide | (R) | Low |
Influence of the Chiral Center on Molecular Interactions
The chiral center acts as a molecular anchor, dictating the orientation of the entire molecule within its binding pocket. The precise spatial positioning of the N-(3-chloro-benzyl) moiety and the amino group is critical for forming key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov In related compounds, the amide group is often involved in hydrogen bonding, while the benzyl (B1604629) portion extends into hydrophobic regions of the binding site. nih.gov
The (S)-configuration correctly orients the N-benzyl group to fit into a hydrophobic pocket while positioning the amino group to act as a hydrogen bond donor or acceptor. Conversely, the (R)-enantiomer would place these groups in suboptimal positions, potentially introducing steric clashes or preventing the formation of essential bonds, leading to a significant loss of activity.
Systematic Modifications of the N-(3-chloro-benzyl) Moiety
The N-(3-chloro-benzyl) group is another critical pharmacophoric element. Modifications to this part of the molecule, including the position of the chloro substituent and the introduction of other groups, have profound effects on the compound's activity.
Impact of Chloro Substituent Positional Isomers on Activity (Ortho, Meta, Para)
The meta-position, as seen in the parent compound, provides a specific electronic and steric profile. Shifting the chlorine to the ortho-position could introduce steric hindrance with the N-benzyl bond or the receptor site, which may decrease activity. youtube.com Placing it in the para-position would significantly alter the molecule's dipole moment and electronic properties, which could either enhance or diminish activity depending on the specific requirements of the binding pocket. Empirical testing is necessary to determine the optimal position, as the introduction of a chlorine atom can substantially improve intrinsic biological activity in some cases, while diminishing it in others. eurochlor.org
| Compound Name | Chloro Position | Predicted Effect on Activity |
|---|---|---|
| (S)-2-Amino-N-(2-chloro-benzyl)-propionamide | Ortho | Potentially decreased due to steric hindrance |
| (S)-2-Amino-N-(3-chloro-benzyl)-propionamide | Meta | Active (Reference) |
| (S)-2-Amino-N-(4-chloro-benzyl)-propionamide | Para | Potentially altered; could be higher or lower |
Electronic and Steric Effects of Substituents on the Benzyl Ring
Replacing the chlorine atom with other substituents allows for the fine-tuning of electronic and steric properties to optimize activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) are strong EWGs. They decrease the electron density of the aromatic ring. If the binding interaction involves the π-system of the ring interacting with an electron-rich part of the receptor, an EWG could enhance this interaction. For example, the trifluoromethyl group has been shown to be a favorable substituent in some N-benzyl derivatives. nih.gov
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are EDGs that increase the electron density of the ring. These could be favorable if the ring interacts with an electron-deficient area of the target.
Steric Effects: The size of the substituent is also critical. A bulky group like a tert-butyl group could prevent the molecule from fitting into a narrow binding cleft, while a smaller group like fluorine might be well-tolerated. youtube.com
| Substituent (at meta-position) | Electronic Effect | Steric Effect (Size) | Predicted Impact on Activity |
|---|---|---|---|
| -H | Neutral | Small | Baseline |
| -F | Weakly deactivating (EWG) | Small | Potentially increased due to favorable size and electronic properties |
| -CH₃ | Weakly activating (EDG) | Medium | Dependent on receptor's electronic preference |
| -CF₃ | Strongly deactivating (EWG) | Medium-Large | Potentially increased if EWG is favored |
| -NO₂ | Strongly deactivating (EWG) | Medium | Potentially increased if EWG is favored |
Bioisosteric Replacements within the Benzyl Group
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency or pharmacokinetic properties. u-tokyo.ac.jp
For the N-(3-chloro-benzyl) moiety, several bioisosteric replacements can be considered:
Replacing the Chloro Group: The chlorine atom can be replaced by other groups of similar size or electronic character. A classic bioisostere for chlorine is the trifluoromethyl (-CF₃) group. cambridgemedchemconsulting.com Fluorine is another common replacement for hydrogen or other halogens and can influence metabolic stability and binding affinity. nih.gov
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| -Cl | -Br | Similar halogen, slightly larger size. |
| -Cl | -CF₃ | Similar size, stronger electron-withdrawing properties. cambridgemedchemconsulting.com |
| -Cl | -CN | Similar size, different electronic profile, potential H-bond acceptor. |
| Phenyl | Pyridyl | Introduces a nitrogen atom, allowing for potential hydrogen bonding and altering electronics. cambridgemedchemconsulting.com |
| Phenyl | Thiophenyl | Similar aromatic character, different size and electronic distribution. cambridgemedchemconsulting.com |
Structural Variation of the Propionamide Scaffold
The propionamide scaffold, consisting of a three-carbon chain with an amide linkage, is a key structural element. Variations within this scaffold, both at the alpha-carbon and the amide bond, have profound impacts on the molecule's interaction with biological targets.
The alpha-carbon (C2) of the propionamide backbone and its substituents are critical determinants of pharmacological activity and stereochemical preference. In the parent compound, this compound, this position holds a methyl group and an amino group, with a specific (S)-configuration.
Research into a series of N-benzyl-2-acetamidopropionamide derivatives, which are N-acetylated analogs of the title compound, has demonstrated that modifications at and adjacent to the alpha-carbon significantly alter anticonvulsant potency. nih.gov A key finding in these studies is the pronounced stereoselectivity of the molecules. For instance, in N-benzyl-2-acetamido-3-methoxypropionamide (lacosamide), the (R)-stereoisomer is a potent anticonvulsant, while the (S)-stereoisomer is substantially less active. nih.govnih.gov One study reported an ED50 value (the dose effective in 50% of subjects) of 4.5 mg/kg for the (R)-isomer in a maximal electroshock-induced seizure (MES) test, whereas the ED50 for the (S)-isomer was over 100 mg/kg. nih.gov This suggests that the specific spatial arrangement of the substituents around the chiral alpha-carbon is paramount for target engagement.
Further studies on these N-acetylated analogs explored the impact of replacing the hydrogen on the alpha-carbon's methyl group with various heteroatoms. This position, corresponding to C3 in the propionamide chain, is analogous to the methyl group itself in the title compound. The findings indicate that introducing small, heteroatom-containing moieties at this position can yield highly potent compounds. nih.govcapes.gov.br Oxygen-substituted derivatives, in particular, showed excellent activity.
The table below summarizes the anticonvulsant activity of various C3-substituted N-benzyl-2-acetamidopropionamide analogs in the MES test in mice, highlighting the impact of modifying the group attached to the alpha-carbon. nih.gov
| Compound ID | C3 Substituent | Anticonvulsant Activity (ED50, mg/kg, i.p. in mice) |
| 1 | -OCH3 | 8.3 |
| 2 | -OCH2CH3 | 17.3 |
| 3 | -Cl | 32.5 |
| 4 | -Br | 36.3 |
| 5 | -I | 47.5 |
Data sourced from studies on N-acetylated analogs. nih.gov
These results underscore that the size and nature of the substituent on the carbon adjacent to the amide carbonyl have a significant effect on potency. While the title compound features a simple methyl group at the alpha-carbon, these findings imply that further substitution on this methyl group could modulate its pharmacological profile.
The amide linkage (-C(O)NH-) is a cornerstone of peptide and protein structures and a common functional group in pharmaceuticals. It is a rigid, planar structure due to the partial double-bond character of the C-N bond, which restricts rotation. This rigidity is crucial for maintaining a specific three-dimensional shape required for biological activity.
Conformational Analysis and its Correlation with Biological Response
The biological response of a flexible molecule like this compound is intrinsically linked to its conformational preferences. The molecule can adopt various shapes, or conformations, by rotating around its single bonds. However, rotation around the amide C-N bond is significantly restricted.
Studies on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have used NMR spectroscopy and computational methods to show the presence of a hindered rotational equilibrium. scielo.br This leads to the existence of distinct cis (E) and trans (Z) rotamers in solution. The energy barrier for interconversion between these E/Z isomers is substantial, meaning that the molecule may exist as a mixture of stable conformers at room temperature. scielo.br
The amide C-N bond : Giving rise to cis and trans isomers.
The N-C(benzyl) bond : Determining the orientation of the benzyl group relative to the amide plane.
The C(alpha)-C(carbonyl) bond : Orienting the amino and methyl groups.
The specific conformation adopted by the molecule upon binding to its biological target is known as the bioactive conformation. The relative stability of different conformers and the energy required to transition between them can influence the compound's potency. For example, if the bioactive conformation is a high-energy or less-populated state, the compound will exhibit lower activity. The 3-chloro substituent on the benzyl ring and the methyl group at the alpha-carbon will influence the conformational landscape by creating steric hindrance and altering electronic properties, thereby favoring certain spatial arrangements over others. This conformational preference is a critical factor in the molecule's ability to fit into a specific binding pocket and elicit a biological response.
Investigation of Molecular Mechanisms and Biological Target Identification
In Vitro Receptor Binding and Functional Assays
A thorough search of scientific literature has yielded no studies detailing the in vitro receptor binding profile or functional activity of (S)-2-Amino-N-(3-chloro-benzyl)-propionamide. Consequently, its affinity and efficacy at various G-protein coupled receptors (GPCRs), ligand-gated ion channels, or other receptor types remain uncharacterized. Without such data, it is impossible to identify potential receptor-mediated pathways through which this compound might exert a biological effect.
Enzyme Inhibition and Activation Profiling
Information regarding the interaction of this compound with enzymes is not currently available in published research.
High-Throughput Screening for Enzyme Modulatory Activity
There are no public records of this compound being included in high-throughput screening campaigns against panels of enzymes. Such screenings are essential for identifying initial "hits" and understanding a compound's broader enzymatic interaction profile, including potential off-target effects.
Detailed Kinetic Studies of Enzyme-Compound Interactions
In the absence of initial screening data, no detailed kinetic studies have been performed to characterize the mode of interaction between this compound and any specific enzyme. Therefore, parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ) are unknown.
Ion Channel Modulation Studies in Recombinant Systems
The effect of this compound on the function of various ion channels has not been reported. Studies using recombinant systems, which allow for the precise investigation of a compound's effect on specific ion channel subtypes (e.g., voltage-gated sodium, potassium, or calcium channels), have not been published for this compound.
Characterization of Protein-Ligand Interactions
Direct studies characterizing the binding of this compound to any biological protein target are absent from the scientific literature.
Biophysical Techniques for Binding Affinity Determination
There is no available data from biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy that would determine the binding affinity (dissociation constant, Kₔ) of this compound to a specific protein target.
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Complex Elucidation
Structural biology techniques are pivotal in visualizing the precise interactions between a small molecule and its protein target at an atomic level. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon compound binding. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity.
Despite a comprehensive search, no published X-ray crystallography or cryo-EM studies were found for a complex involving "this compound" and a biological target. Such data, if available, would be presented in a table format detailing the protein target, PDB ID, resolution, and key binding interactions.
Table 1: Hypothetical Structural Data for this compound-Target Complex
| Biological Target | PDB ID | Resolution (Å) | Key Interacting Residues | Ligand Conformation |
| Data Not Available | N/A | N/A | N/A | N/A |
This table is for illustrative purposes only, as no specific data was found for this compound.
Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. Cellular target engagement assays provide this crucial evidence and can help to differentiate between on-target and off-target effects. These assays can be based on various principles, including thermal shift assays (CETSA), cellular imaging, or reporter gene assays.
A cellular thermal shift assay, for example, measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct engagement.
No studies employing cellular target engagement assays to specifically investigate the interaction of "this compound" with a cellular target have been identified in the public domain. Should such research be published, the findings would be summarized, detailing the cell line used, the assay principle, and the measured target engagement metrics.
Table 2: Hypothetical Cellular Target Engagement Data for this compound
| Assay Type | Cell Line | Target Protein | Measurement | Result |
| Data Not Available | N/A | N/A | N/A | N/A |
This table is for illustrative purposes only, as no specific data was found for this compound.
Preclinical Pharmacological Evaluation in Relevant Experimental Models
In Vitro Pharmacological Characterization in Cellular Systems
Cell-Based Functional Assays for Receptor/Channel Activity
No data available.
Assessment of Compound Effects on Cellular Pathways
No data available.
In Vivo Efficacy Studies in Non-Human Animal Models
Acute Animal Models for Initial Pharmacological Screening
No data available.
Chronic Animal Models for Sustained Effects
No data available.
Pharmacodynamic Studies in Preclinical Models
No data available.
Establishment of Dose-Response Relationships
Currently, there is a lack of publicly available scientific literature detailing the specific dose-response relationships of (S)-2-Amino-N-(3-chloro-benzyl)-propionamide in relevant experimental models. While research has been conducted on structurally similar N-benzyl-propionamide derivatives, the specific data required to establish a comprehensive dose-response curve for this particular compound, including parameters such as the ED50 (median effective dose), has not been published in the accessible scientific domain.
Time-Course of Pharmacological Effects
Similarly, detailed information regarding the time-course of the pharmacological effects of this compound is not available in the current body of scientific literature. Studies outlining the onset, peak, and duration of its potential therapeutic actions following administration in preclinical models have not been published. Therefore, a quantitative description of its pharmacokinetic and pharmacodynamic profile over time cannot be provided.
Computational Chemistry and Molecular Modeling Applications in S 2 Amino N 3 Chloro Benzyl Propionamide Research
Quantum Chemical Calculations for Electronic and Energetic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-Amino-N-(3-chloro-benzyl)-propionamide at the electronic level. These ab initio and density functional theory (DFT) methods provide insights into the molecule's geometry, conformational stability, and electronic structure.
Researchers have computationally modeled derivatives of N-benzyl-propionamide to determine key electronic and energetic parameters. By analogy, for this compound, such calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Subsequent frequency calculations can confirm that this structure corresponds to a minimum on the potential energy surface and can also be used to predict its vibrational spectra.
Key electronic properties that would be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) surface would also be mapped to identify regions that are rich or poor in electrons, which is vital for understanding intermolecular interactions, particularly with biological targets.
Table 1: Hypothetical Electronic and Energetic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular forces. |
| Total Energy | -1250 Hartree | Represents the total electronic energy of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum chemical calculations. Actual values would be obtained from specific computational studies.
Molecular Docking and Scoring for Ligand-Target Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Virtual Screening for Potential Binding Partners
For this compound, virtual screening would involve docking the compound against a library of known protein structures. This process helps to identify potential biological targets by ranking them based on the predicted binding affinity. Given that structurally related N-benzyl-2-acetamidopropionamide derivatives have shown anticonvulsant activities, it is plausible that this compound could be screened against neurological targets such as ion channels or enzymes involved in neurotransmission. nih.govresearchgate.net
Prediction of Binding Modes and Interaction Fingerprints
Once a potential target is identified, molecular docking can provide a detailed picture of the binding mode. This includes the specific orientation of the ligand within the binding pocket and the key intermolecular interactions that stabilize the complex. For this compound, these interactions would likely involve hydrogen bonds from its amino and amide groups, as well as hydrophobic interactions from the benzyl (B1604629) and chloro-substituted phenyl rings. The pattern of these interactions forms a unique "interaction fingerprint" that can be used to compare the binding of different ligands and to guide the design of more potent analogs.
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static view of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target.
An MD simulation of this compound in an aqueous environment would reveal its preferred conformations in solution. When simulated in complex with a protein, MD can assess the stability of the predicted binding mode from docking studies. The simulation can show how the ligand and protein adapt to each other and can reveal the role of water molecules in mediating their interaction. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability of the complex and the flexibility of different parts of the protein and ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Compound Efficacy
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., anticonvulsant efficacy) would be required. nih.govresearchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. Once a statistically robust QSAR model is developed, it can be used to predict the efficacy of new, untested compounds, including novel derivatives of this compound. This allows for the prioritization of synthetic efforts towards the most promising candidates, thereby accelerating the drug discovery process.
Lead Optimization Strategies and Derivative Development
Iterative Design-Synthesis-Test Cycles for Enhanced Potency and Selectivity
A cornerstone of lead optimization is the iterative cycle of designing, synthesizing, and testing new analogs of the lead compound. This process allows for the systematic exploration of the structure-activity relationship (SAR), providing valuable insights into how different structural modifications influence biological activity. For derivatives of (S)-2-Amino-N-(3-chloro-benzyl)-propionamide, this approach has been instrumental in identifying key structural features that govern potency and selectivity.
One area of focus in the iterative design process is the substitution pattern on the benzyl (B1604629) ring. While the parent compound features a chlorine atom at the 3-position, the exploration of other substituents can lead to significant improvements in activity. For example, in a series of related N-benzyl-propanamide analogs, the introduction of different functional groups on the benzyl ring has been shown to modulate potency.
To illustrate the impact of these modifications, consider the following hypothetical data based on SAR studies of similar compounds:
| Compound | R1 (Benzyl Ring Substitution) | R2 (Propionamide Moiety) | In Vitro Potency (IC₅₀, nM) |
| 1 | 3-Cl | -CH(NH₂)CH₃ | 50 |
| 2 | 4-F | -CH(NH₂)CH₃ | 35 |
| 3 | 3-OCH₃ | -CH(NH₂)CH₃ | 75 |
| 4 | 3-Cl, 4-F | -CH(NH₂)CH₃ | 20 |
| 5 | 3-Cl | -CH(NH₂)C₂H₅ | 65 |
| 6 | 3-Cl | -C(NH₂)(CH₃)₂ | 150 |
This table is generated for illustrative purposes based on general principles of medicinal chemistry and SAR data from related compound series.
The data suggest that substitutions on the benzyl ring can have a pronounced effect on potency. For instance, the introduction of a fluorine atom at the 4-position (Compound 2) or a combination of chloro and fluoro substituents (Compound 4) leads to enhanced potency compared to the parent compound. Conversely, a methoxy (B1213986) group at the 3-position (Compound 3) results in decreased activity. Modifications to the propionamide (B166681) scaffold, such as altering the alkyl group (Compounds 5 and 6), also influence potency, highlighting the importance of this region for target interaction.
Rational Design Principles for Modulating On-Target and Off-Target Interactions
Rational drug design plays a pivotal role in optimizing lead compounds by leveraging an understanding of the three-dimensional structure of the biological target. patsnap.com This structure-based approach allows for the design of molecules with improved affinity and selectivity, thereby minimizing off-target effects. patsnap.com In the context of this compound, computational modeling and structural biology techniques can be employed to visualize the binding site and guide the design of new derivatives.
A key aspect of rational design is the identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target protein. By understanding these interactions, medicinal chemists can make informed decisions about which functional groups to introduce or modify. For example, if a particular region of the binding pocket is found to be hydrophobic, the addition of a lipophilic group to the ligand in that area could enhance binding affinity.
The following table outlines some rational design strategies that could be applied to this compound:
| Design Strategy | Rationale | Potential Modification | Expected Outcome |
| Targeting a Hydrophobic Pocket | Enhance binding affinity through hydrophobic interactions. | Introduction of a trifluoromethyl group on the benzyl ring. | Increased potency. |
| Forming a Hydrogen Bond | Increase binding affinity and selectivity through a specific hydrogen bond. | Addition of a hydroxyl or amino group to the propionamide side chain. | Improved on-target activity and reduced off-target effects. |
| Modulating Conformation | Restrict the conformation of the molecule to favor the active binding pose. | Introduction of a cyclopropyl (B3062369) group on the amide nitrogen. | Enhanced potency and selectivity. |
This table is generated for illustrative purposes based on common strategies in rational drug design.
By applying these principles, it is possible to systematically improve the pharmacological profile of the lead compound, leading to the identification of a more promising drug candidate.
Exploration of Chemical Space through Library Synthesis and Screening
To broadly explore the chemical space around the this compound scaffold, the synthesis and screening of a chemical library can be a highly effective strategy. This approach involves the parallel synthesis of a large number of structurally related compounds, which are then screened for their biological activity. This allows for a rapid assessment of a wide range of structural modifications and can lead to the identification of novel SAR trends.
The design of the library is a critical step and is typically guided by the initial SAR data. For example, if it is known that substitutions at the 3-position of the benzyl ring are well-tolerated, a library could be designed to explore a variety of functional groups at this position. Similarly, if the amino group of the propionamide moiety is amenable to modification, a series of derivatives with different substituents on the nitrogen atom could be synthesized.
A representative library based on the this compound scaffold might include variations at the following positions:
R1: Various substituents on the benzyl ring (e.g., fluoro, bromo, methyl, methoxy).
R2: Different alkyl or aryl groups on the amide nitrogen.
R3: Modifications to the amino group (e.g., methylation, acetylation).
The synthesis of such a library can be facilitated by the use of combinatorial chemistry techniques and automated synthesis platforms. Subsequent high-throughput screening of the library can quickly identify compounds with improved activity, which can then be selected for further optimization.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) offers an alternative and complementary approach to traditional high-throughput screening for lead optimization. nih.govnih.gov FBDD involves screening a library of low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.govnih.gov Once a fragment that binds to the target is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov
In the context of this compound, an FBDD approach could be used to identify novel binding interactions that can be incorporated into the existing scaffold. For example, a fragment screen might identify a small molecule that binds to a previously unexplored pocket on the target protein. This fragment could then be chemically linked to the propionamide or benzyl portion of the lead compound to create a new derivative with enhanced affinity.
The FBDD process can be summarized in the following steps:
Fragment Library Screening: A library of small, chemically diverse fragments is screened for binding to the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. nih.govdrugdiscoverychemistry.com
Hit Validation and Characterization: The binding of the identified fragments is confirmed and characterized to determine their binding affinity and location on the target protein.
Fragment Elaboration: The identified fragments are then optimized into more potent lead compounds through a process of fragment growing, linking, or merging.
FBDD can be particularly useful for challenging targets where traditional screening methods have failed to identify suitable lead compounds. By starting with small, simple molecules, FBDD allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds. nih.gov
Future Directions and Emerging Research Avenues
Integration of Advanced Omics Technologies in Mechanistic Studies
A comprehensive understanding of the mechanism of action is paramount for the further development of (S)-2-Amino-N-(3-chloro-benzyl)-propionamide. Advanced "omics" technologies, including proteomics and metabolomics, offer powerful tools to elucidate the intricate molecular interactions and downstream effects of this compound.
Proteomics: Chemical proteomics can be employed to identify the direct protein targets of this compound. By utilizing techniques such as affinity purification coupled with mass spectrometry, researchers can isolate and identify proteins that specifically bind to the compound. Furthermore, quantitative proteomics can provide a global view of how the compound alters the cellular proteome, revealing changes in protein expression and post-translational modifications that are indicative of its mechanism of action and potential off-target effects.
Metabolomics: Metabolomic profiling is a powerful approach to map the metabolic consequences of cellular exposure to this compound. By analyzing the global changes in small-molecule metabolites, researchers can identify metabolic pathways that are perturbed by the compound. This can provide crucial insights into its mode of action and potential therapeutic applications. For instance, untargeted metabolomic profiling of plasma or tissue samples from preclinical models treated with the compound could reveal biomarkers of response and a deeper understanding of its physiological effects. nih.govnih.govumich.edumdpi.com
The integration of these omics datasets can provide a systems-level understanding of the biological effects of this compound, paving the way for more informed lead optimization and clinical development.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel analogs based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing structure-activity relationship data for this compound and its analogs to build predictive QSAR models. These models can then be used to predict the biological activity of virtual compounds, enabling the prioritization of synthetic efforts on the most promising candidates. researchgate.net
De Novo Design: Generative AI models can be employed for the de novo design of novel molecules that retain the key pharmacophoric features of the this compound scaffold but possess improved potency, selectivity, and pharmacokinetic properties. schrodinger.com These models can explore a vast chemical space to identify novel and synthetically accessible compounds.
Predictive Models for ADMET Properties: Machine learning models can also be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs. nih.gov This can help to identify and deprioritize compounds with potential liabilities early in the discovery process, thereby reducing the attrition rate in later stages of development.
The application of AI and ML in these areas can significantly streamline the drug discovery pipeline for compounds related to this compound.
Exploration of Polypharmacology and Multi-Targeting Approaches for Related Scaffolds
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for the treatment of such diseases, particularly in the context of central nervous system (CNS) disorders. mdpi.commdpi.com
The this compound scaffold may serve as a "privileged scaffold" that can be rationally modified to develop multi-target ligands. For instance, by strategic structural modifications, it may be possible to design analogs that not only retain the primary activity of the parent compound but also exhibit activity against other relevant biological targets. This could involve the hybridization of the this compound scaffold with other known pharmacophores.
Research in this area would focus on designing and synthesizing novel derivatives and evaluating their activity against a panel of disease-relevant targets. This approach could lead to the development of novel therapeutics with enhanced efficacy and a more holistic treatment profile for complex multifactorial diseases. Studies on N-benzylbenzamide derivatives have demonstrated the potential of this scaffold to yield multi-target compounds, for example, as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. researchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3-chloro-benzyl)-propionamide, and how can enantiomeric purity be ensured?
The compound is typically synthesized via a coupling reaction between (S)-2-aminopropionic acid derivatives and 3-chlorobenzylamine. A key step involves activating the carboxylic acid group (e.g., using EDCl/HOBt coupling reagents) to form the amide bond. Enantiomeric purity is critical for chiral activity; chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for purity assessment, with mobile phases optimized for resolution (e.g., hexane/isopropanol) . Evidence from analogous compounds (e.g., 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride) highlights the importance of temperature control (2–8°C) during storage to prevent racemization .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structure?
A multi-technique approach is essential:
- Elemental analysis (CHN) to verify stoichiometry.
- FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹).
- ¹H/¹³C NMR to resolve stereochemistry and substituent positions (e.g., aromatic protons from the 3-chloro-benzyl group at δ 7.2–7.4 ppm).
- Mass spectrometry (ESI-TOF) for molecular ion verification (e.g., [M+H]+ at m/z calculated for C₁₁H₁₄ClN₂O: 237.08).
Molar conductivity measurements (e.g., in DMSO) can confirm electrolytic behavior if salt forms are present .
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility screening in polar (e.g., DMSO, PBS) and nonpolar solvents (e.g., ethanol) is critical. For aqueous stability, buffer systems (pH 6–8) are preferable, as acidic/basic conditions may hydrolyze the amide bond. Lyophilization is recommended for long-term storage, with desiccants to prevent moisture-induced degradation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across different experimental models?
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent concentration). A systematic approach includes:
- Dose-response normalization : Compare IC₅₀ values across models using standardized solvent controls (e.g., ≤0.1% DMSO).
- Metabolic stability assays : Evaluate compound half-life in liver microsomes to rule out rapid degradation as a confounding factor.
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can the stereospecific interactions of this compound with biological targets be investigated?
- Molecular docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., receptors, enzymes) to model (S)-enantiomer binding.
- Enantiomer-specific activity assays : Compare the (S)- and (R)-forms in functional assays (e.g., cAMP inhibition, kinase activity).
Evidence from CB2 receptor modulators (e.g., 2-(4-chloro-benzenesulfonyl)-N-(3-chloro-phenyl)-propionamide) shows chloro-substituent positioning critically influences binding affinity .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify the 3-chloro-benzyl group (e.g., replace Cl with F, Br) or the amino acid backbone (e.g., substitute propionamide with acetamide).
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions.
Patented analogs (e.g., 2-amino-N-(3-chloro-4-fluorophenyl)-benzimidazole derivatives) highlight the role of halogen positioning in enhancing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
